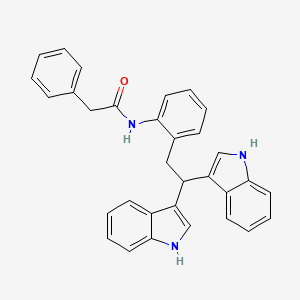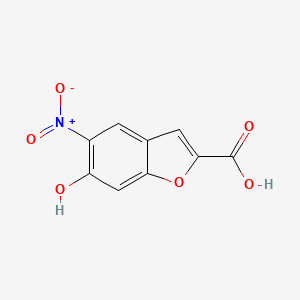![molecular formula C17H15N3O B14377563 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 88630-24-4](/img/structure/B14377563.png)
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 2,3-diphenyloxirane with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways.
Industry:Mecanismo De Acción
The mechanism of action of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of enzymes like cytochrome P450 and other metalloproteins. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Rufinamide: An anticonvulsant used in the treatment of epilepsy[][1].
Propiedades
Número CAS |
88630-24-4 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
1-[(2,3-diphenyloxiran-2-yl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H15N3O/c1-3-7-14(8-4-1)16-17(21-16,11-20-13-18-12-19-20)15-9-5-2-6-10-15/h1-10,12-13,16H,11H2 |
Clave InChI |
FIOJUPHUETTWIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(CN3C=NC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

